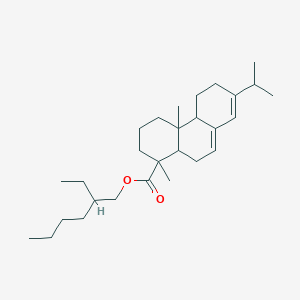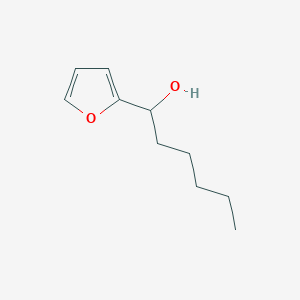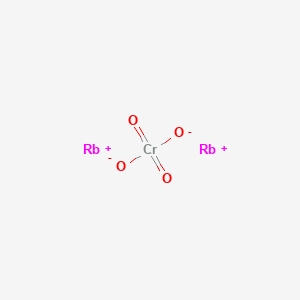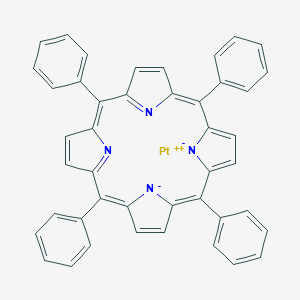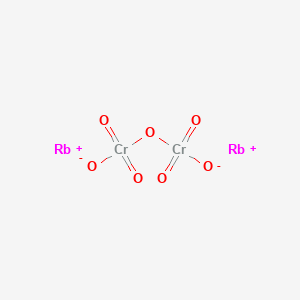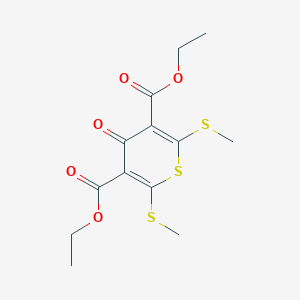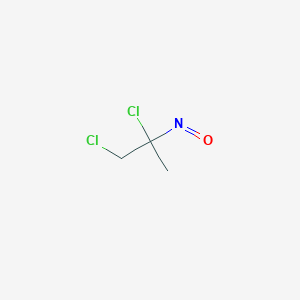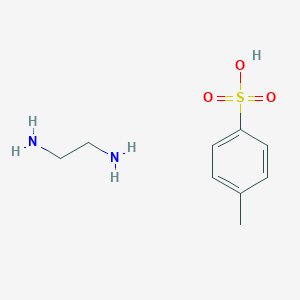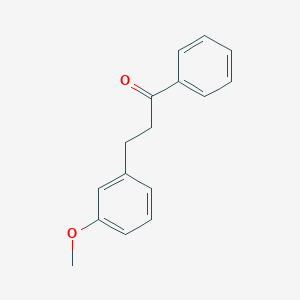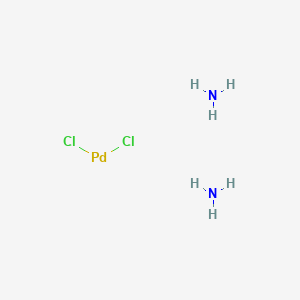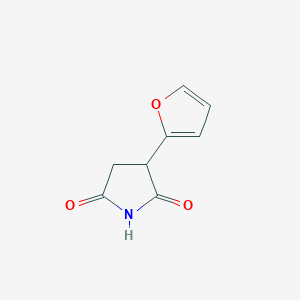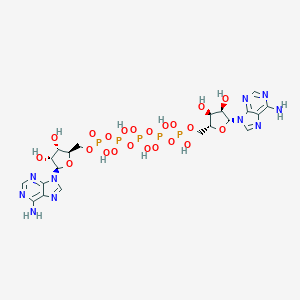
Bis(adenosine)-5'-pentaphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(adenosine)-5'-pentaphosphate (Ap5A) is a naturally occurring molecule that is synthesized by bacteria, yeast, and mammals. It is a dinucleotide consisting of two adenosine monophosphates linked by a 5'-5' phosphodiester bond. Ap5A has been found to play a crucial role in various cellular processes, including energy metabolism, DNA repair, and stress response.
Wissenschaftliche Forschungsanwendungen
1. Role in Sensory Neurons
Bis(adenosyl-5')tetraphosphate and bis(adenosyl-5')pentaphosphate function as partial agonists of ATP receptors in rat sensory neurons. They activate currents significantly lower than the maximum ATP-activated currents (Marchenko, Obukhov, Volkova, & Tarusova, 1988).
2. Stereochemistry in Enzymatic Reactions
Bis(adenosine)-5'-pentaphosphate plays a role in understanding the stereochemistry of enzymatic reactions, such as those involving snake venom phosphodiesterase (Burgers, Eckstein, & Hunneman, 1979).
3. Inhibition of Ribonuclease A
Adenosine and uridine 5'-tetra- and 5'-pentaphosphates, including bis(adenosine)-5'-pentaphosphate, are effective inhibitors of ribonuclease A (RNase A), an enzyme crucial in RNA metabolism (Shepard, Windsor, Raines, & Cummins, 2019).
4. Applications in Biochemical Sensing
Bis(adenosine)-5'-pentaphosphate is utilized in the development of molecularly imprinted polymers for the determination of adenosine-5'-triphosphate (ATP), indicating its potential in biochemical sensing technologies (Huynh et al., 2013).
5. Role in Nucleoside Phosphorylation
It has applications in the field of nucleoside phosphorylation, providing insights into the mechanisms of nucleoside and nucleotide kinases (Bone, Cheng, & Wolfenden, 1986).
6. Catabolism in Yeast
Bis(adenosyl) tetraphosphate, a related compound, plays a role in the catabolism of bis(5'-nucleosidyl) tetraphosphates in Saccharomyces cerevisiae, indicating its importance in microbial metabolism (Plateau, Fromant, Schmitter, & Blanquet, 1990).
7. Interaction with Adenosine Receptors
Bis(adenosin-N6-yl)alkanes, similar in structure to bis(adenosine)-5'-pentaphosphate, show interaction with adenosine receptors, which are significant in various physiological processes (Chen & McLennan, 1993).
8. Inhibitory Effects on Enzymes
It acts as an inhibitor in certain enzymatic reactions, such as inhibition of adenylate kinase, highlighting its potential in studying enzyme kinetics and regulation (Vanderlijn, Barrio, & Leonard, 1979).
Eigenschaften
CAS-Nummer |
14220-10-1 |
|---|---|
Produktname |
Bis(adenosine)-5'-pentaphosphate |
Molekularformel |
C20H29N10O22P5 |
Molekulargewicht |
916.4 g/mol |
IUPAC-Name |
bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI-Schlüssel |
OIMACDRJUANHTJ-XPWFQUROSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Andere CAS-Nummern |
41708-91-2 |
Synonyme |
Ap5A diadenosine pentaphosphate P(1),P(5)-bis(5'-adenosyl)pentaphosphate P(1),P(5)-di(adenosine-5'-)pentaphosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



